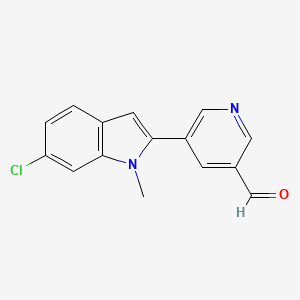
5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde
Overview
Description
5-(6-Chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde (5-CMI) is a synthetic compound that has been used in scientific research applications for a variety of purposes. 5-CMI is a derivative of nicotinic acid and is a member of the indole family of compounds. 5-CMI has been studied for its potential pharmacological effects and has been found to possess a range of biochemical and physiological effects.
Scientific Research Applications
Indole Synthesis Classification
The compound 5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde is part of the broader category of indole alkaloids, which are of significant interest in organic synthesis. Indole synthesis has been a critical area of research due to the wide range of biological activities associated with indole derivatives. A review by Taber and Tirunahari (2011) presented a comprehensive classification framework for indole synthesis methods, highlighting the diverse strategies employed to construct the indole nucleus. This framework facilitates the understanding and development of new approaches to indole construction, including compounds such as this compound (Taber & Tirunahari, 2011).
Neurobiological Effects
The neurobiological effects of compounds structurally similar to this compound, particularly those related to serotonin (5-HT) receptors, have been studied to understand their potential therapeutic applications. One such compound, Geissoschizine methyl ether (GM), found in Uncaria hook, has been analyzed for its binding characteristics to various 5-HT receptor subtypes. GM exhibits partial agonistic activity for 5-HT1A receptors and antagonistic activity for 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This review suggests that compounds like GM, by modulating serotonergic activities, could contribute to the pharmacological effects of certain natural products, hinting at the potential neurobiological implications of this compound (Ikarashi, Sekiguchi, & Mizoguchi, 2018).
Antidepressant Mechanisms
The antidepressant tianeptine, with structural similarities to tricyclic antidepressants and potentially to compounds like this compound, has been the subject of studies focusing on its neurobiological properties. These studies have uncovered that tianeptine's effects involve the interplay between various neurotransmitter systems and emphasize the role of structural and functional brain plasticity in expressing emotional learning. Understanding tianeptine's actions can provide insights into how similar compounds might be utilized for treating depressive disorders (McEwen & Olié, 2005).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to have a broad spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetics of similar indole derivatives have been studied .
Result of Action
Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is generally known that factors such as temperature, light, and ph can influence the stability and efficacy of many compounds .
Properties
IUPAC Name |
5-(6-chloro-1-methylindol-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-18-14(12-4-10(9-19)7-17-8-12)5-11-2-3-13(16)6-15(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFOXHUSCTJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C3=CN=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670454 | |
| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202551-93-6 | |
| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
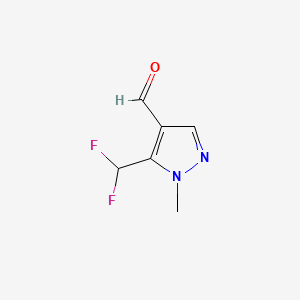
![2-[5-[3,3-Dimethyl-1-(4-sulfobutyl)-1,3-dihydroindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(4-s](/img/no-structure.png)
![4-(6-Chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B598677.png)
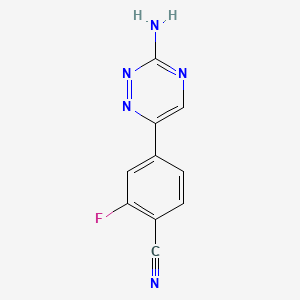
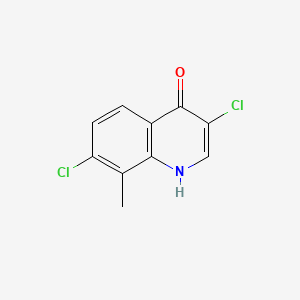
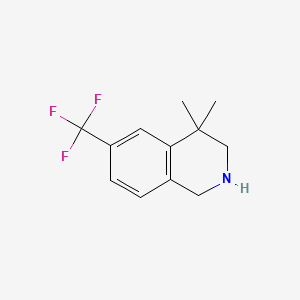
![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)
![2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598685.png)

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)
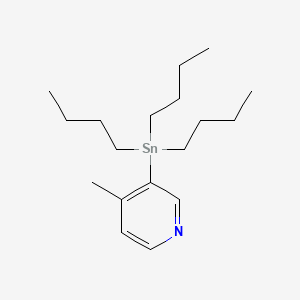
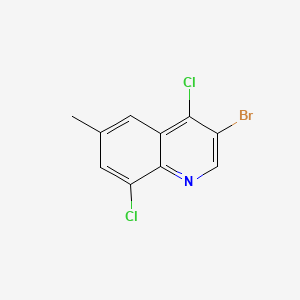
![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)
